molecular formula C21H22N4O2 B6068656 1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine

1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine

Cat. No.: B6068656
M. Wt: 362.4 g/mol
InChI Key: BQRDDFBHAORBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.17427596 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The compound interacts with its targets through binding, which can either activate or inhibit the target’s function. This interaction can lead to changes in cellular signaling pathways or metabolic processes. For instance, if the target is a receptor, the compound may mimic or block the natural ligand, altering the receptor’s activity and downstream signaling .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. If the compound targets a receptor involved in neurotransmission, it could affect pathways related to neurotransmitter release, reuptake, or degradation. This can lead to changes in neuronal activity and communication. Alternatively, if the target is an enzyme, the compound could alter metabolic pathways, affecting the synthesis or breakdown of key biomolecules .

Pharmacokinetics

The pharmacokinetics of 1-Methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s structure suggests it may have good oral bioavailability due to its piperazine ring, which enhances water solubility. It is likely metabolized in the liver and excreted via the kidneys. The exact pharmacokinetic profile would depend on factors such as the compound’s stability, solubility, and interaction with metabolic enzymes .

Result of Action

At the molecular level, the compound’s action results in changes to the activity of its targets, leading to altered cellular functions. This can manifest as changes in cell signaling, gene expression, or metabolic activity. At the cellular level, these changes can affect cell growth, differentiation, or apoptosis, depending on the specific pathways involved .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability might be affected by the acidic environment of the stomach, which could impact its bioavailability. Additionally, interactions with other drugs or dietary components could alter its absorption or metabolism .

Properties

IUPAC Name

[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-6-5-7-16(14-15)19-22-20(27-23-19)17-8-3-4-9-18(17)21(26)25-12-10-24(2)11-13-25/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRDDFBHAORBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.